Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate, also known as methyl 4-(2-piperidin-1-ylethoxy)benzoate, is a chemical compound classified primarily as an impurity or reference standard in pharmaceutical testing. Its molecular formula is , and it has a molecular weight of approximately 263.33 g/mol. The compound is recognized for its potential applications in drug development, particularly in the context of sex hormones and other therapeutic areas .
The synthesis of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate typically involves several key steps:
The reactions typically require careful control of temperature and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography and high-performance liquid chromatography are often employed to monitor the progress of the reactions and purify the final product .
The molecular structure of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate can be represented as follows:
The compound has a specific InChI key which facilitates its identification in chemical databases:
InChI=1S/C15H21NO3/c1-18-15(17)13-5-7-14(8-6-13)19-12-11-16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3
This representation indicates the presence of a methoxy group attached to a benzoate moiety along with a piperidine ring structure .
Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate can participate in various chemical reactions typical for esters and aromatic compounds:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives that may have enhanced biological activity or different pharmacokinetic profiles .
Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate is thought to exert its effects through interactions with specific receptors in the body, potentially influencing neurotransmitter systems. While detailed mechanisms remain under investigation, it may act as a modulator for certain pathways related to hormonal regulation.
Studies have indicated that compounds with similar structures can affect dopaminergic and serotonergic systems, which are crucial in various physiological processes including mood regulation and motor control .
The physical properties of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate include:
Key chemical properties include:
This solubility profile is important for its application in pharmaceutical formulations where solvent compatibility is critical .
Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate has various scientific applications:
These applications highlight its significance in both academic research and industrial settings .
Achieving the requisite cis-relative and (2R,4R)-absolute configuration is paramount for biological efficacy. Two predominant strategies exist: chiral pool utilization and asymmetric synthesis.
Chiral Pool Approaches: Tartrate-derived building blocks enable direct transfer of chirality to the piperidine ring. (2R,4R)-4-Hydroxyproline serves as a frequent starting material, where the trans-4-hydroxy group undergoes inversion to cis-4-ethoxy via Mitsunobu reaction with ethanol, followed by esterification [5]. Alternatively, L-tartaric acid provides stereodefined dihydropyridinone precursors that undergo stereospecific reduction to yield the desired cis-piperidine scaffold [5].
Asymmetric Catalytic Methods: Transition-metal catalysis offers efficient enantiocontrol. Nickel-catalyzed asymmetric hydrogenation of tetrahydropyridine derivatives using chiral phosphine ligands (e.g., (R,R)-DIPAMP) achieves >95% ee for the cis-isomer [5]. Chiral Lewis acid-catalyzed cyclizations represent another route, where iminium intermediates undergo enantioselective ring closure. A key intermediate, ethyl (2R,4R)-4-methylpiperidine-2-carboxylate, is synthesized via Grignard addition to N-protected ethyl nipecotinate followed by chiral resolution using L-tartaric acid [5].
Table 1: Stereoselective Synthesis Methods Comparison
Method | Starting Material | Key Stereocontrol Step | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Pool (Tartrate) | L-Tartaric acid | Diastereoselective cyclization | >99 | 35-40 |
Chiral Pool (Proline) | (2R,4R)-4-Hydroxyproline | Stereoinversion (Mitsunobu) | >99 | 60-65 |
Asymmetric Hydrogenation | 1,2-Dihydropyridine | Ni/(R,R)-DIPAMP catalysis | 92-95 | 70-75 |
Grignard/Resolution | Ethyl nipecotinate | L-Tartrate salt crystallization | 99 | 45-50 |
Introducing the ethoxy group at the C4 position while preserving stereochemistry demands precise catalytic methodologies.
Williamson Ether Synthesis: The most prevalent route involves SN² reaction of (2R,4R)-4-hydroxypiperidine intermediates with ethyl bromide/iodide. Catalytic sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) promotes deprotonation, enabling efficient O-alkylation without racemization at C2 [5] [6]. Yields exceed 85% under anhydrous conditions at 0–25°C. Microwave irradiation further reduces reaction times to <1 hour [5].
Reductive Etherification: Catalytic hydrogenation enables direct ethoxy introduction via carbonyl intermediates. (2R,4R)-4-Oxopiperidine-2-carboxylates undergo reductive ethoxylation using triethyl orthoformate as the ethoxy source and palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (50–100 psi). This one-pot method achieves 75–80% yield while maintaining cis-stereochemistry [5].
Lewis Acid-Catalyzed Ethanolysis: Epoxide ring opening provides stereoretentive ethoxylation. (2R,4S)-4,5-Epoxypiperidine derivatives, prepared from corresponding alkenes, undergo regioselective ethanolysis catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂). Ethanol attacks the C4 position exclusively, yielding the (2R,4R)-4-ethoxy product with inversion of configuration [5].
Coupling the piperidine moiety to the benzoate ester employs two primary strategies: esterification prior to piperidine ring formation or late-stage functionalization.
Fischer–Speier Esterification: 4-[(2R,4R)-4-Ethoxy-2-piperidyl]benzoic acid undergoes direct esterification using methanol and catalytic sulfuric acid under reflux. While straightforward, prolonged heating (12–24 hours) risks epimerization. Yields range from 70–80%, with purity enhanced by recrystallization from methanol/diethyl ether [1] [5].
Steglich Esterification (Carbodiimide-Mediated): For acid-sensitive intermediates, 4-[(2R,4R)-4-Ethoxy-2-piperidyl]benzoic acid reacts with methanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C. This mild method achieves >90% yield without racemization [1].
Mitsunobu Alkylation: Alternative pathways utilize methyl 4-(bromomethyl)benzoate in N-alkylation reactions with (2R,4R)-4-ethoxypiperidine. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the SN² reaction, yielding the target ester in 65–75% yield [1] [8].
Table 2: Benzoate Esterification Methods
Method | Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Fischer–Speier | MeOH, H₂SO₄, reflux, 12–24h | 70–80 | Simple; risk of epimerization |
Steglich | MeOH, DCC, DMAP, CH₂Cl₂, 0–25°C | 85–92 | Mild, no racemization; requires purification |
Mitsunobu Alkylation | Methyl 4-(bromomethyl)benzoate, DEAD, PPh₃ | 65–75 | Direct C-N bond formation; moderate yield |
Preserving high enantiomeric excess (ee) throughout synthesis is critical for pharmaceutical intermediates. Key optimization strategies include:
Chiral Auxiliary-Mediated Cyclization: Incorporating (S)- or (R)-phenylethylamine as a temporary chiral auxiliary during piperidine ring closure ensures diastereoselective formation of the cis-2,4-disubstituted system. Diastereomers are separable via crystallization, and subsequent auxiliary removal yields enantiopure (>99% ee) (2R,4R)-4-ethoxypiperidine [5].
Enzymatic Kinetic Resolution: Racemic trans/cis mixtures of methyl 4-(4-ethoxy-2-piperidyl)benzoate undergo selective hydrolysis using immobilized lipases (e.g., Candida antarctica Lipase B). The enzyme preferentially hydrolyzes the (2S,4S)-benzoate ester enantiomer, leaving the desired (2R,4R)-ester intact with 98–99% ee after 50% conversion [4] [6].
Crystallization-Induced Diastereomer Resolution: Converting the racemic benzoate acid into diastereomeric salts with chiral amines like (1R,2S)-(-)-ephedrine allows selective crystallization. The (2R,4R)-salt precipitates preferentially from ethanol, achieving >99.5% ee after two recrystallizations [5]. Subsequent esterification furnishes the enantiopure target.
Continuous Flow Hydrogenation: Asymmetric hydrogenation of dihydropyridine precursors under continuous flow conditions using immobilized chiral catalysts (e.g., Pd/(S)-BINAP on silica) enhances enantioselectivity (95–97% ee) and reproducibility compared to batch processes. Precise temperature/pressure control minimizes side reactions [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1